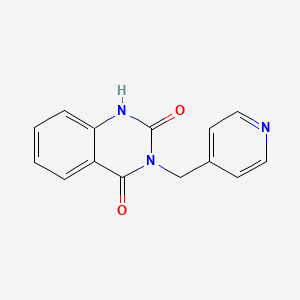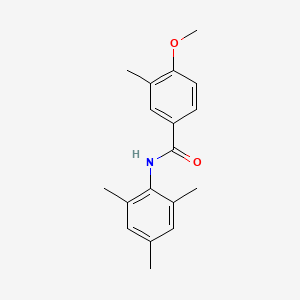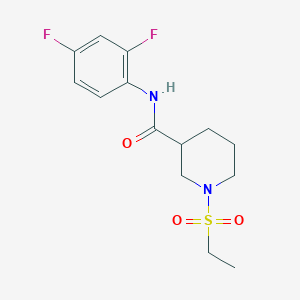![molecular formula C18H18N2O3S B4682056 N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4682056.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide
説明
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide, also known as MORPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MORPH is a member of the acrylamide family of compounds and is known for its ability to modulate the activity of a specific protein target in the human body. In
作用機序
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide involves its ability to bind to a specific protein target in the human body, known as MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting the activity of MDM2, this compound can increase the activity of p53, leading to cell death in cancer cells and prevention of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate the activity of MDM2 and other protein targets in the human body. This compound has been shown to induce cell death in cancer cells, prevent tumor growth, and modulate the activity of various proteins involved in Alzheimer's disease, Parkinson's disease, and HIV.
実験室実験の利点と制限
One of the main advantages of using N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide in lab experiments is its specificity for the MDM2 protein target. This allows researchers to study the effects of inhibiting MDM2 in various diseases and conditions. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide. One area of research is the development of more potent and selective inhibitors of MDM2, which could lead to more effective treatments for cancer and other diseases. Another area of research is the exploration of the potential applications of this compound in combination with other drugs or therapies. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound in humans.
科学的研究の応用
N-[4-(4-morpholinylcarbonyl)phenyl]-3-(2-thienyl)acrylamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the activity of a protein target called MDM2, which is overexpressed in many types of cancer. By inhibiting the activity of MDM2, this compound can induce cell death in cancer cells and prevent tumor growth.
In addition to its anti-cancer properties, this compound has also been studied for its potential applications in other diseases, such as Alzheimer's disease, Parkinson's disease, and HIV. This compound has been shown to modulate the activity of various proteins involved in these diseases, leading to potential therapeutic benefits.
特性
IUPAC Name |
(E)-N-[4-(morpholine-4-carbonyl)phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-17(8-7-16-2-1-13-24-16)19-15-5-3-14(4-6-15)18(22)20-9-11-23-12-10-20/h1-8,13H,9-12H2,(H,19,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKRHRHHRXQYQE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B4681977.png)
![3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B4681994.png)
![5-[(2-bromophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-furamide](/img/structure/B4681998.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4681999.png)
![2-({3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4682001.png)

![4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4682026.png)
![N-[2-(4-tert-butylphenyl)-2-(4-morpholinyl)ethyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4682027.png)
![3-(2-cyclopentylethyl)-5-[4-(diethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4682035.png)
![N-{3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}nicotinamide](/img/structure/B4682038.png)
![4-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4682046.png)
![1-[(4-chlorophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide](/img/structure/B4682047.png)
